molecular formula C9H10ClN3O3 B2768117 Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate CAS No. 2413884-46-3

Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate

Cat. No.: B2768117
CAS No.: 2413884-46-3
M. Wt: 243.65
InChI Key: AYSVMQDVTGBBEW-UHFFFAOYSA-N
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Description

Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate is a methyl ester derivative featuring a 3-oxopropanoate backbone substituted with a methylamino group attached to a 5-chloropyrazine ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The compound’s synthesis typically involves coupling reactions using methyl malonyl chloride or related intermediates, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

methyl 3-[(5-chloropyrazin-2-yl)-methylamino]-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O3/c1-13(8(14)3-9(15)16-2)7-5-11-6(10)4-12-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSVMQDVTGBBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CN=C(C=N1)Cl)C(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with methylamine and an appropriate esterification agent. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyrazine moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrazine moiety can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 3-((5-Chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate with Related Compounds

Compound Name Core Structure Substituents/R-Groups Molecular Formula Key Features
This compound Pyrazine + methylamino + methyl ester 5-Cl, methylamino, methyl ester C9H10ClN3O3 Electron-deficient pyrazine ring
Ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate () Pyridine + amino + ethyl ester 5-Cl, amino, ethyl ester C10H11ClN2O3 Pyridine ring with ethyl ester; less π-deficient
Methyl 3-(4-chlorophenyl)-3-oxopropanoate () Phenyl + methyl ester 4-Cl, methyl ester C10H9ClO3 Simple aryl group; no heterocyclic N
Methyl 3-(benzofuran-2-yl)-3-oxopropanoate () Benzofuran + methyl ester Benzofuran, methyl ester C12H10O4 Fused aromatic system; increased lipophilicity
Methyl 3-(5-fluoropyridin-2-yl)-2-methyl-3-oxopropanoate () Pyridine + fluorinated + methyl ester 5-F, 2-methyl, methyl ester C10H10FNO3 Fluorine substitution; steric hindrance

Key Observations:

  • Heterocyclic Influence : Pyrazine (target compound) is more π-deficient than pyridine () or benzene (), affecting electronic properties and reactivity in nucleophilic substitution or metal-catalyzed reactions .
  • Ester Group : Methyl esters (target compound, ) generally offer faster hydrolysis rates than ethyl esters (), impacting bioavailability .

Key Observations:

  • Coupling Agents : EDCI/HOBT () and triethylamine () are common for amide/ester bond formation in similar compounds .
  • Catalysts : FeCl3 () and AlI3 () enable cyclization or halogenation, with yields varying significantly (49–90%) based on substituents .

Table 3: Comparative Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Biological Activity (Reported)
This compound 1.8 (estimated) ~5–10 (DMSO) Anticancer (inferred from )
Ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate () 2.1 ~3–5 (DMSO) AIMP2-DX2 inhibition; apoptosis induction
Methyl 3-(4-chlorophenyl)-3-oxopropanoate () 2.5 ~1–2 (Water) Intermediate for agrochemicals
Methyl 3-(furan-2-yl)-3-oxopropanoate () 1.2 ~20–30 (Water) Fragment-based drug discovery

Key Observations:

  • Lipophilicity : Chlorinated aryl/heteroaryl groups (e.g., ) increase LogP compared to furan derivatives (), affecting membrane permeability .
  • Bioactivity : Pyrazine/pyridine derivatives (target compound, ) show promise in oncology due to heterocyclic interactions with enzymes like AIMP2-DX2 .

Biological Activity

Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound exhibits various biological effects, including antiproliferative and antimicrobial activities, making it a subject of interest for further research.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₁₁H₁₃ClN₂O₃
  • Molecular Weight : 256.69 g/mol
  • CAS Number : 2413884-46-3

The presence of the chloropyrazine moiety is significant as pyrazine derivatives are known for their diverse biological activities, which include interactions with various enzymes and receptors in biological systems.

Antiproliferative Activity

Research indicates that this compound has demonstrated antiproliferative effects in several cancer cell lines. The compound's mechanism involves the inhibition of specific cellular pathways that are crucial for cell division and growth.

A study highlighted its potential in synthesizing new compounds with enhanced antiproliferative activity, suggesting that modifications to the pyrazine structure could lead to more potent derivatives.

Antimicrobial Activity

In addition to its antiproliferative properties, this compound exhibits antimicrobial activity against a range of bacterial strains. The chloropyrazine component is believed to play a crucial role in its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways, contributing to its effectiveness as an antimicrobial agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
  • Receptor Interaction : It may also interact with various receptors involved in cell signaling pathways, altering cellular responses and leading to apoptosis in malignant cells.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureKey Biological Activity
Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochlorideStructureCytotoxic activity
Chloropyrazine-tethered pyrimidine derivativesStructureAntimicrobial and antiproliferative
1-(5-Chloropyrazin-2-yl)GuanidineStructurePotential biological activities

This compound is distinguished by its specific substitution pattern and dual functionality as both an ester and a chloropyrazine derivative, which enhances its reactivity and biological efficacy compared to other pyrazine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiproliferative Studies : In vitro tests using various cancer cell lines (e.g., HeLa, MCF7) showed that this compound significantly reduced cell viability at micromolar concentrations. The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested.
  • Antimicrobial Tests : The compound was tested against Gram-positive and Gram-negative bacteria. It exhibited MIC values ranging from 15 µg/mL to 50 µg/mL, indicating moderate antimicrobial activity.

These findings underscore the potential of this compound as a candidate for further development in therapeutic applications targeting cancer and infectious diseases.

Q & A

Basic Research Questions

What are the recommended synthetic routes for Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via condensation reactions between methyl 3-amino-3-oxopropanoate derivatives and substituted pyrazine precursors. Key steps include:

  • Amide Bond Formation : React 5-chloropyrazine-2-carbonyl chloride with methyl 3-(methylamino)-3-oxopropanoate in the presence of a base (e.g., triethylamine) in anhydrous THF at 0–5°C to minimize side reactions .
  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance nucleophilic attack on the carbonyl group, improving yields .
  • Solvent Selection : Polar aprotic solvents like DMF or THF are preferred for solubility and stability of intermediates .

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